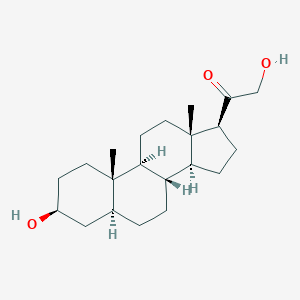
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE is C21H34O3 . It contains a total of 90 bonds, including 37 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 oxime (aliphatic) .Applications De Recherche Scientifique
Enzymatic Activity and Tissue Distribution
3-alpha-Hydroxysteroid dehydrogenases (3-alpha-HSDs) play a critical role in the metabolism of various steroids including glucocorticoids, progestins, and xenobiotics. They are instrumental in controlling active steroid levels in target tissues. Studies have identified types 1 and 3 of human 3-alpha-HSD, which efficiently catalyze the conversion of dihydrotestosterone into less active compounds. Type 1 3-alpha-HSD is primarily expressed in the liver, while type 3 is found in a wider range of tissues including the liver, adrenal, testis, brain, and prostate (Dufort, Labrie, & Luu‐The, 2001).
Neuroactive Steroid Synthesis in the Central Nervous System
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE, also known as THDOC, is involved in the synthesis of neuroactive steroids. These steroids, including allopregnanolone and THDOC, modulate gamma-aminobutyric acid (GABA) neurotransmission and are implicated in the physiological and neurobiological aspects of stress and anxiety. The concentrations of these neuroactive steroids, including THDOC, are altered in conditions like major depression and are affected by treatments such as fluoxetine (Ströhle et al., 2000).
Structural Analysis and Crystallization
The structural analysis of human type 3 3-alpha-HSD, a key enzyme in steroid metabolism, has been conducted through crystallization and X-ray crystallography. Understanding the structure of this enzyme is crucial for comprehending its role in regulating androgen receptor activity and its involvement in the inactivation of potent androgens (Zhu et al., 2001).
Propriétés
IUPAC Name |
2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-VTBMCCKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



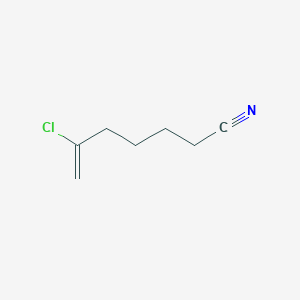
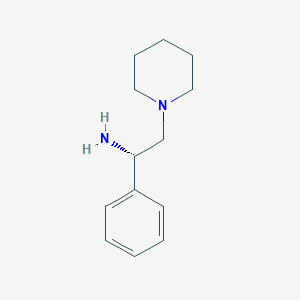
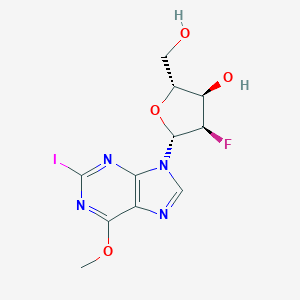
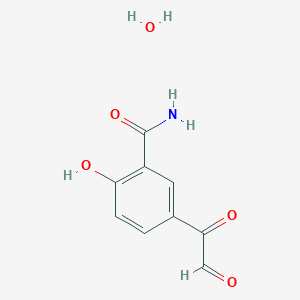
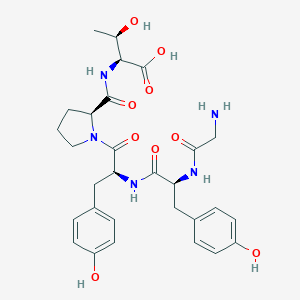
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
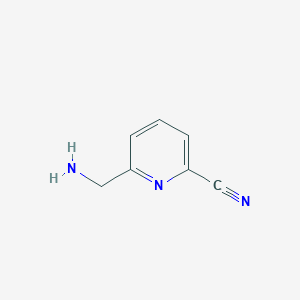
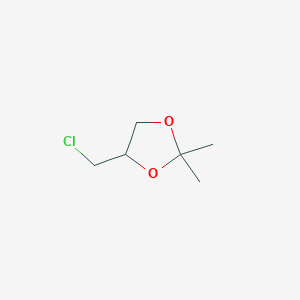
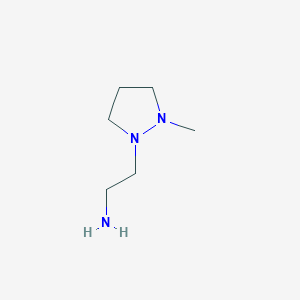
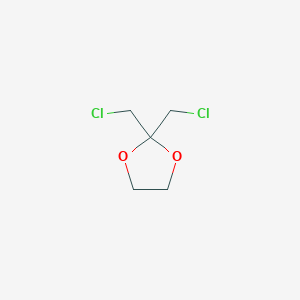
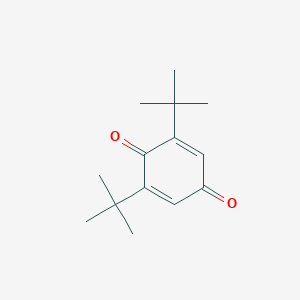
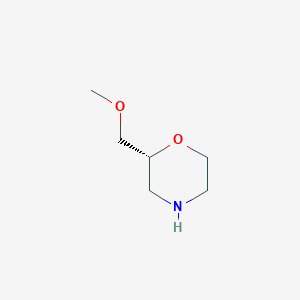
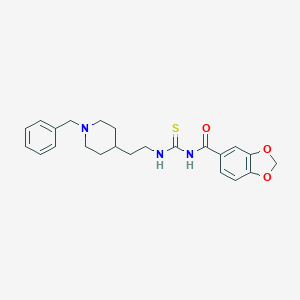
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)